Cas no 1125702-54-6 ((7,8-Difluoro-2-methoxyquinolin-4-yl)methanol)

(7,8-Difluoro-2-methoxyquinolin-4-yl)methanol 化学的及び物理的性質
名前と識別子
-
- (7,8-Difluoro-2-methoxyquinolin-4-yl)methanol
- 4-Quinolinemethanol, 7,8-difluoro-2-methoxy-
- 7,8-Difluoro-2-methoxy-4-quinolinemethanol
- AKOS015851969
- 1125702-54-6
- SB71009
- SCHEMBL3950969
- DTXSID50676350
- (7,8-Difluoro-2-methoxy-4-quinolyl)methanol
-
- インチ: InChI=1S/C11H9F2NO2/c1-16-9-4-6(5-15)7-2-3-8(12)10(13)11(7)14-9/h2-4,15H,5H2,1H3
- InChIKey: OQYGHEJPTKXFDC-UHFFFAOYSA-N
- ほほえんだ: COC1=NC2=C(C=CC(=C2F)F)C(=C1)CO
計算された属性
- せいみつぶんしりょう: 225.06013485g/mol
- どういたいしつりょう: 225.06013485g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 242
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 42.4Ų
- 疎水性パラメータ計算基準値(XlogP): 1.8
(7,8-Difluoro-2-methoxyquinolin-4-yl)methanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A189004301-1g |
(7,8-Difluoro-2-methoxyquinolin-4-yl)methanol |
1125702-54-6 | 95% | 1g |
$582.08 | 2023-09-04 | |
Chemenu | CM145311-1g |
(7,8-difluoro-2-methoxyquinolin-4-yl)methanol |
1125702-54-6 | 95% | 1g |
$632 | 2023-02-19 | |
Chemenu | CM145311-1g |
(7,8-difluoro-2-methoxyquinolin-4-yl)methanol |
1125702-54-6 | 95% | 1g |
$632 | 2021-08-05 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1757491-1g |
(7,8-Difluoro-2-methoxyquinolin-4-yl)methanol |
1125702-54-6 | 95% | 1g |
¥5380.00 | 2024-08-09 |
(7,8-Difluoro-2-methoxyquinolin-4-yl)methanol 関連文献
-
Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
-
Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
-
Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774
-
Yinglu Zhang,Longjiang Ding,Wei Zhang,Xiao-ai Zhang,Ying Lian,Xu-dong Wang Analyst, 2018,143, 5120-5126
-
Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
-
Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
-
Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
-
Miao Sun,Jie Cai Biomater. Sci., 2020,8, 5020-5028
-
Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
(7,8-Difluoro-2-methoxyquinolin-4-yl)methanolに関する追加情報
Introduction to (7,8-Difluoro-2-methoxyquinolin-4-yl)methanol (CAS No. 1125702-54-6)
(7,8-Difluoro-2-methoxyquinolin-4-yl)methanol, with the CAS number 1125702-54-6, is a fluorinated quinoline derivative that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of heterocyclic molecules that exhibit a wide range of biological activities, making it a valuable scaffold for the development of novel therapeutic agents.
The structural features of 7,8-Difluoro-2-methoxyquinolin-4-yl)methanol include a quinoline core substituted with fluorine atoms at the 7 and 8 positions, a methoxy group at the 2 position, and a hydroxymethyl group at the 4 position. These modifications contribute to its unique chemical properties and biological interactions. The presence of fluorine atoms, in particular, is known to enhance metabolic stability and binding affinity, which are critical factors in drug design.
In recent years, there has been growing interest in quinoline derivatives due to their diverse pharmacological properties. Quinolines have been used in the treatment of various diseases, including malaria, bacterial infections, and even certain types of cancer. The introduction of fluorine atoms into the quinoline scaffold has further expanded its potential applications. For instance, fluorinated quinolines have shown promise in inhibiting kinases and other enzymes involved in cancer progression.
One of the most compelling aspects of 7,8-Difluoro-2-methoxyquinolin-4-yl)methanol is its potential as a lead compound for drug discovery. Researchers have been exploring its activity against various biological targets, including enzymes and receptors implicated in metabolic disorders and inflammation. Preliminary studies suggest that this compound may exhibit inhibitory effects on enzymes such as Janus kinases (JAKs), which are involved in signaling pathways that regulate immune responses.
The methoxy group at the 2 position of the quinoline ring adds another layer of functionality that can be exploited for further derivatization. This site is often used to introduce additional substituents that can modulate biological activity. For example, attaching polar or hydrophobic groups at this position can influence the compound's solubility and cell membrane permeability, which are crucial for drug efficacy.
The hydroxymethyl group at the 4 position provides a site for further chemical modification, allowing for the synthesis of analogs with enhanced pharmacological properties. This group can be used to form esters, ethers, or other functional derivatives that may improve bioavailability or target specificity. Such modifications are essential for optimizing drug candidates during the development process.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of compounds like 7,8-Difluoro-2-methoxyquinolin-4-yl)methanol with greater accuracy. Molecular docking studies have been particularly useful in identifying potential binding interactions with target proteins. These studies have revealed that this compound may interact with pockets on enzymes such as tyrosine kinases, suggesting its potential as an inhibitor.
In addition to its kinase inhibition potential, 7,8-Difluoro-2-methoxyquinolin-4-yl)methanol has shown promise in preclinical models as an anti-inflammatory agent. In vitro studies have demonstrated its ability to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6). These findings are particularly relevant given the increasing recognition of inflammation's role in various chronic diseases.
The synthesis of 7,8-Difluoro-2-methoxyquinolin-4-yl)methanol involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of fluorine atoms into the quinoline scaffold is particularly challenging due to their reactivity and sensitivity to environmental conditions. However, recent advances in synthetic methodologies have made it possible to achieve these transformations with greater efficiency and precision.
The pharmacokinetic properties of this compound are also under investigation. Studies have shown that fluorinated quinolines generally exhibit good oral bioavailability and metabolic stability. These characteristics are desirable for any drug candidate intended for clinical use. Further research is needed to fully understand how these properties influence the compound's overall efficacy and safety profile.
The potential applications of 7,8-Difluoro-2-methoxyquinolin-4-yl)methanol extend beyond oncology and inflammation. There is growing evidence suggesting that quinoline derivatives may have applications in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. The ability of these compounds to cross the blood-brain barrier makes them particularly attractive for central nervous system-targeted therapies.
In conclusion, (7,8-Difluoro-2-methoxyquinolin-4-yl)methanol (CAS No. 1125702-54-6) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique structural features make it an excellent candidate for further research and development in pharmaceutical chemistry. As our understanding of its pharmacological properties continues to grow, so too does its potential as a lead compound for novel drug discovery efforts.
1125702-54-6 ((7,8-Difluoro-2-methoxyquinolin-4-yl)methanol) 関連製品
- 298215-64-2(4-Bromo-2-{(5-bromo-3-methyl-2-pyridinyl)aminomethyl}benzenol)
- 15467-31-9(2-(1H-indol-3-yl)-2-methylpropan-1-amine)
- 1248232-34-9((8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanesulfonamide)
- 1429422-30-9(2-chloroquinazoline-7-carboxylic acid)
- 330189-63-4(N-(4-methoxy-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide)
- 436085-66-4(4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid)
- 16717-25-2(6-BROMO-1-METHYLQUINOLIN-2(1H)-ONE)
- 41658-60-0(H-His-Asp-Oh)
- 2321331-92-2(4-(methoxymethyl)-1-{1-[(E)-2-phenylethenesulfonyl]pyrrolidin-3-yl}-1H-1,2,3-triazole)
- 2248379-04-4(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-benzenesulfonamidobenzoate)




